3-(2-Hydroxyphenyl)propanoyl chloride
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9ClO2 |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)propanoyl chloride |
InChI |
InChI=1S/C9H9ClO2/c10-9(12)6-5-7-3-1-2-4-8(7)11/h1-4,11H,5-6H2 |
InChI Key |
GOHXMGOIWBTIJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)Cl)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 2 Hydroxyphenyl Propanoyl Chloride
Historical Context of Acyl Chloride Synthesis Relevant to Phenolic Structures
The conversion of carboxylic acids to acyl chlorides is a foundational transformation in organic synthesis. Historically, reagents like phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) were widely employed. chemguide.co.ukchemguide.co.uk The reaction of a carboxylic acid with solid phosphorus(V) chloride produces the acyl chloride along with phosphorus trichloride oxide (POCl₃) and fumes of hydrogen chloride. chemguide.co.ukchemguide.co.uk Alternatively, liquid phosphorus(III) chloride reacts less dramatically, yielding the acyl chloride and phosphoric(III) acid. chemguide.co.ukchemguide.co.uk
Contemporary Synthetic Routes to 3-(2-Hydroxyphenyl)propanoyl chloride
Modern synthetic strategies for producing this compound predominantly start from its corresponding carboxylic acid, 3-(2-Hydroxyphenyl)propanoic acid. The choice of chlorinating agent is critical to ensure high yield and purity by minimizing reactions at the phenolic hydroxyl group.
The direct conversion of 3-(2-Hydroxyphenyl)propanoic acid is the most common and efficient pathway to the target acyl chloride. Success hinges on the careful selection of the chlorinating agent and reaction conditions.
Thionyl chloride (SOCl₂) is a primary reagent for converting carboxylic acids into acyl chlorides. masterorganicchemistry.com The standard synthesis of this compound involves reacting 3-(2-hydroxyphenyl)propanoic acid with thionyl chloride, often under anhydrous conditions and gentle heating. A key advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification. chemguide.co.ukwikipedia.orglibretexts.org The reaction is typically performed in an inert solvent or with an excess of thionyl chloride which can be removed by evaporation. orgsyn.org
Phosphorus-based reagents such as phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅) are also effective but can be less favorable. chemguide.co.uk PCl₅ reacts to form the acyl chloride along with phosphoryl chloride (POCl₃) and HCl, while PCl₃ yields phosphoric(III) acid as a byproduct, which can complicate the isolation of the desired product through fractional distillation. chemguide.co.uklibretexts.org
| Reagent | Formula | Typical Byproducts | Advantages | Disadvantages |
|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂, HCl (gaseous) | Gaseous byproducts simplify purification. chemguide.co.uk | Can be aggressive; potential for side reactions with sensitive groups. |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Highly reactive and effective. chemguide.co.uk | Solid reagent; byproduct (POCl₃) is a liquid requiring separation. chemguide.co.uk |
| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Liquid reagent; less vigorous reaction than PCl₅. chemguide.co.uk | Liquid byproduct (H₃PO₃) requires careful separation. libretexts.org |
Oxalyl chloride ((COCl)₂) is often considered a superior reagent for the synthesis of acyl chlorides from carboxylic acids, especially for sensitive substrates. wikipedia.orgresearchgate.net It is known to be a milder and more selective reagent compared to thionyl chloride. wikipedia.org The reaction with a carboxylic acid proceeds to form the acyl chloride, with the byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl)—all being gaseous, which facilitates a straightforward workup. google.com
The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). wikipedia.org The DMF first reacts with oxalyl chloride to form the Vilsmeier reagent, an iminium species, which is the true activating agent for the carboxylic acid. wikipedia.org This catalytic cycle allows the reaction to proceed under mild conditions, often at room temperature, minimizing the risk of side reactions involving the phenolic hydroxyl group. researchgate.net Its use has been documented for the preparation of 3-hydroxypropanoyl chloride from 3-hydroxypropionic acid, a structurally analogous transformation. chemicalbook.com
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and socially responsible. wjpmr.com In the context of acyl chloride synthesis, this involves minimizing hazardous waste, avoiding toxic solvents, and improving atom economy.
While specific green methods for this compound are not extensively documented, general strategies can be applied. One approach is the use of a catalyst to reduce the amount of chlorinating agent needed. For instance, using catalytic DMF with thionyl chloride improves efficiency and reduces the excess reagent required. pjoes.com Another green strategy involves performing reactions in more environmentally friendly solvents or even under solvent-free conditions. wjpmr.com Research into amide bond formation, a subsequent reaction for acyl chlorides, has demonstrated syntheses in aqueous phosphate (B84403) buffers, which represents a significant green advancement by avoiding volatile organic solvents. tandfonline.com Such methodologies, if adapted for the initial acyl chloride formation, could drastically reduce the environmental impact of the synthesis.
Beyond the traditional use of common chlorinating agents, research has explored novel methods for acyl chloride synthesis that offer unique advantages. One innovative approach involves the use of 3,3-dichlorocyclopropenes in the presence of a tertiary amine base to rapidly convert carboxylic acids to their corresponding acyl chlorides. organic-chemistry.org This method proceeds through a distinct mechanism involving an aromatic cation-activated nucleophilic acyl substitution. organic-chemistry.org
Another frontier in synthetic chemistry is the use of photocatalysis. A visible-light-driven method has been developed where an aldehyde, in the presence of a ruthenium-based photocatalyst, N-chlorosuccinimide, and a peroxide, can be converted directly to an acid chloride. organic-chemistry.org While this method starts from an aldehyde rather than a carboxylic acid, it represents a non-traditional pathway that could potentially be adapted for precursors to this compound, offering a redox-neutral and innovative synthetic route.
Alternative and Non-Conventional Synthetic Pathways
Optimization of Reaction Conditions and Process Parameters
The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of solvent, catalyst, and other process parameters is crucial for maximizing the yield and purity of the final product.
The choice of solvent can significantly influence the outcome of the chlorination reaction. researchgate.net For the conversion of carboxylic acids to acyl chlorides using reagents like thionyl chloride, non-polar, aprotic solvents are generally preferred to avoid side reactions. researchgate.netacs.org
Commonly used solvents include:
Dichloromethane (DCM): Its low boiling point facilitates easy removal after the reaction is complete. researchgate.net
Toluene: Can be used for reactions requiring higher temperatures.
Acetonitrile: A polar aprotic solvent that can sometimes improve the solubility of reactants. acs.org
The use of aprotic solvents prevents the hydrolysis of the highly reactive acyl chloride product back to the carboxylic acid. researchgate.net In the context of this compound synthesis, particularly when a protecting group strategy is not employed, the solvent polarity can also affect the reactivity of the unprotected hydroxyl group.
Table 2: Influence of Solvent on Acyl Chloride Formation
| Solvent | Type | Boiling Point (°C) | Key Characteristics |
|---|---|---|---|
| Dichloromethane | Aprotic | 39.6 | Good solvent for many organic compounds, easy to remove. |
| Toluene | Aprotic, Aromatic | 111 | Allows for higher reaction temperatures. |
| Acetonitrile | Polar Aprotic | 82 | Can increase reaction rates by solvating ionic intermediates. |
| Diethyl Ether | Aprotic | 34.6 | Low boiling point, but its flammability is a concern. |
The conversion of carboxylic acids to acyl chlorides with thionyl chloride or oxalyl chloride can be accelerated by the use of a catalyst. youtube.comcommonorganicchemistry.com A catalytic amount of N,N-dimethylformamide (DMF) is often employed. youtube.comcommonorganicchemistry.com
The mechanism of catalysis by DMF involves the formation of a Vilsmeier reagent, an electrophilic species that is more reactive than the chlorinating agent itself. This intermediate then reacts with the carboxylic acid to facilitate the formation of the acyl chloride. The use of a catalyst can lead to milder reaction conditions and improved yields. youtube.com Pyridine (B92270) is also sometimes used, acting as a base to neutralize the HCl gas produced during the reaction, which can be beneficial for acid-sensitive substrates. organicchemistrytutor.com
Kinetic studies provide valuable insights into the mechanism and rate-determining steps of a reaction. For the formation of acyl chlorides from carboxylic acids, the reaction rate is influenced by several factors, including the structure of the carboxylic acid, the concentration of reactants, the temperature, and the presence of a catalyst. researchgate.netrsc.org
Research on the reaction of thionyl chloride with various carboxylic acids has shown that the reaction is typically first-order with respect to both the carboxylic acid and the thionyl chloride. rsc.org The activation energy for these reactions can be determined by studying the reaction rates at different temperatures. Computational studies, such as those using Density Functional Theory (DFT), have also been employed to model the transition states and determine the activation barriers for competing reaction pathways. researchgate.net
For the synthesis of this compound, kinetic analysis would be instrumental in understanding the influence of the ortho-hydroxyl group (or its protected form) on the reaction rate and in optimizing the process for industrial-scale production.
Mechanistic Investigations and Reactivity Profiles of 3 2 Hydroxyphenyl Propanoyl Chloride
Fundamental Principles of Nucleophilic Acyl Substitution at the Propanoyl Chloride Moiety
The general scheme for this reaction involves the attack of a nucleophile (Nu-H) on the carbonyl carbon of the acyl chloride. chemguide.co.uk This process results in the substitution of the chloride with the nucleophilic group (-Nu) and the formation of hydrogen chloride as a byproduct. libretexts.org
The nucleophilic acyl substitution reaction of 3-(2-hydroxyphenyl)propanoyl chloride does not occur in a single step. Instead, it proceeds through a high-energy, transient species known as a tetrahedral intermediate. masterorganicchemistry.comyoutube.com
The mechanism unfolds as follows:
Addition Step: The reaction is initiated by the nucleophilic attack on the electrophilic carbonyl carbon of the propanoyl chloride. The lone pair of electrons from the nucleophile forms a new bond with the carbon atom. Simultaneously, the pi electrons of the carbon-oxygen double bond are pushed onto the electronegative oxygen atom, which acquires a negative charge. libretexts.orgchemguide.co.uk This initial addition step leads to the formation of a tetrahedral intermediate, where the geometry at the former carbonyl carbon changes from sp² to sp³. masterorganicchemistry.com
Elimination Step: The tetrahedral intermediate is inherently unstable and rapidly collapses to restore the carbonyl group. chemguide.co.uk The lone pair on the oxygen atom reforms the pi bond with the carbon. To maintain the octet rule, the weakest bond to the carbon atom breaks, and the chloride ion is expelled as the leaving group. libretexts.orgchemguide.co.uk
Deprotonation: If the nucleophile was neutral (e.g., water, alcohol, or amine), the resulting product will be positively charged. A final, rapid deprotonation step, often facilitated by the expelled chloride ion or another base in the mixture (like excess amine or added pyridine), yields the final neutral substitution product and HCl. chemguide.co.ukchemguide.co.uk
The reactivity of the propanoyl chloride moiety in this compound is significantly influenced by both electronic and steric effects.
Electronic Factors: The carbonyl carbon is highly electrophilic and thus susceptible to nucleophilic attack. This is due to the strong electron-withdrawing inductive effects of two highly electronegative atoms attached to it: the carbonyl oxygen and the chlorine atom. libretexts.org Both atoms pull electron density away from the carbon, creating a significant partial positive charge (δ+). libretexts.orgchemguide.co.uk The ortho-hydroxyl group on the phenyl ring can also exert an electronic influence. It may engage in intramolecular hydrogen bonding with the carbonyl oxygen, which could potentially stabilize the ground state conformation of the molecule.
Steric Factors: Steric hindrance can affect the rate at which a nucleophile can access the electrophilic carbonyl carbon. khanacademy.org In the case of this compound, the propanoyl chain itself offers minimal steric bulk. While the phenyl ring is larger, its position on the third carbon of the chain places it sufficiently far from the reactive acyl chloride group, minimizing direct steric impediment to the incoming nucleophile.
Reactions with Oxygen-Containing Nucleophiles
The high reactivity of the acyl chloride group makes it an excellent precursor for the synthesis of other carboxylic acid derivatives, such as esters.
This compound reacts readily with a wide range of alcohols and phenols to form the corresponding esters. These reactions are typically vigorous and often exothermic. chemguide.co.ukchemguide.co.uk The mechanistic pathway is the nucleophilic addition-elimination described previously, with the alcohol or phenol (B47542) acting as the nucleophile. chemistrysteps.comchemguide.co.uk
The reaction is generally carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (TEA). chemistrysteps.comuomustansiriyah.edu.iq The base serves to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, preventing it from protonating the starting alcohol or the product ester and driving the reaction to completion. uomustansiriyah.edu.iq
The scope of the reaction is broad, encompassing primary, secondary, and tertiary alcohols, as well as phenols.
Table 1: Representative Esterification Reactions of this compound
| Nucleophile | Reagent Name | Product Name |
|---|---|---|
| CH₃OH | Methanol | Methyl 3-(2-hydroxyphenyl)propanoate |
| CH₃CH₂OH | Ethanol | Ethyl 3-(2-hydroxyphenyl)propanoate |
| (CH₃)₂CHOH | Isopropanol | Isopropyl 3-(2-hydroxyphenyl)propanoate |
A significant feature of this compound is the potential for intramolecular reaction. The phenolic hydroxyl group at the ortho position is suitably located to act as an internal nucleophile, attacking the electrophilic acyl chloride. youtube.com This intramolecular nucleophilic acyl substitution results in the formation of a cyclic ester, known as a lactone.
The mechanism mirrors that of intermolecular esterification, but the nucleophile and electrophile are part of the same molecule. youtube.comyoutube.com The attack of the phenolic oxygen on the acyl chloride carbon forms a transient bicyclic intermediate, which then expels a chloride ion to yield a stable six-membered lactone ring fused to the benzene (B151609) ring. This type of cyclization is a common strategy in the synthesis of heterocyclic compounds. mdpi.com The resulting product is dihydrocoumarin, also known as 3,4-dihydro-2H-1-benzopyran-2-one.
Reactions with Nitrogen-Containing Nucleophiles
Similar to oxygen nucleophiles, nitrogen-containing nucleophiles such as ammonia (B1221849) and primary or secondary amines react rapidly with this compound to produce amides. chemistrysteps.comuomustansiriyah.edu.iq These reactions are highly efficient and represent a standard method for amide synthesis.
The mechanism is again a nucleophilic addition-elimination, where the lone pair of electrons on the nitrogen atom initiates the attack on the carbonyl carbon. chemguide.co.uklibretexts.org A key difference from reactions with alcohols is that two equivalents of the amine are typically used. The first equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the HCl byproduct, forming an ammonium (B1175870) chloride salt. libretexts.org
This method can be used to synthesize primary, secondary, and tertiary amides:
Ammonia (NH₃) yields a primary amide.
Primary amines (R-NH₂) yield N-substituted (secondary) amides. libretexts.org
Secondary amines (R₂-NH) yield N,N-disubstituted (tertiary) amides.
Table 2: Representative Amidation Reactions of this compound
| Nucleophile | Reagent Name | Product Name |
|---|---|---|
| NH₃ | Ammonia | 3-(2-Hydroxyphenyl)propanamide |
| CH₃CH₂NH₂ | Ethylamine | N-Ethyl-3-(2-hydroxyphenyl)propanamide |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Hydrogen chloride |
| Pyridine |
| Triethylamine |
| Methanol |
| Methyl 3-(2-hydroxyphenyl)propanoate |
| Ethanol |
| Ethyl 3-(2-hydroxyphenyl)propanoate |
| Isopropanol |
| Isopropyl 3-(2-hydroxyphenyl)propanoate |
| Phenol |
| Phenyl 3-(2-hydroxyphenyl)propanoate |
| Dihydrocoumarin (3,4-dihydro-2H-1-benzopyran-2-one) |
| Ammonia |
| 3-(2-Hydroxyphenyl)propanamide |
| Ethylamine |
| N-Ethyl-3-(2-hydroxyphenyl)propanamide |
| Diethylamine |
| N,N-Diethyl-3-(2-hydroxyphenyl)propanamide |
| Ammonium chloride |
Amidation Reactions: Formation of Primary, Secondary, and Tertiary Amides
The acyl chloride functional group is characterized by its high electrophilicity, making it a prime target for nucleophilic attack by nitrogen-containing compounds. This reactivity is effectively harnessed for the synthesis of amides. The reaction of this compound with ammonia, primary amines, or secondary amines provides a direct route to the corresponding primary, secondary, and tertiary amides, respectively. masterorganicchemistry.com
The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form a protonated amide. A second equivalent of the amine or a non-nucleophilic base is typically required to neutralize the hydrogen chloride (HCl) byproduct that is formed. youtube.com
The reaction proceeds as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate. youtube.com
Elimination of Chloride: The carbonyl double bond reforms, and the chloride ion is expelled as a leaving group. youtube.com
Deprotonation: The resulting protonated amide is deprotonated by a base (typically a second molecule of the amine) to yield the final, neutral amide product. youtube.com
The type of amide formed is dependent on the class of the amine used in the reaction.
| Reactant | Product Type | General Structure of Product |
| Ammonia (NH₃) | Primary Amide | R-CONH₂ |
| Primary Amine (R'-NH₂) | Secondary Amide | R-CONH-R' |
| Secondary Amine (R'₂NH) | Tertiary Amide | R-CONR'₂ |
| Where R is the 3-(2-hydroxyphenyl)propyl group. |
This method is a fundamental transformation, allowing for the incorporation of the 3-(2-hydroxyphenyl)propanoyl scaffold into a wide array of molecules. nih.govorganic-chemistry.org
Synthesis of Nitrogen Heterocycles via Cycloacylation
The structure of this compound is conducive to intramolecular cyclization reactions to form heterocyclic systems. While direct cycloacylation involving the existing ortho-hydroxyl group would lead to oxygen heterocycles (lactones), the synthesis of nitrogen heterocycles requires the introduction of a nitrogen-containing nucleophile onto the molecule. clockss.org
A common strategy involves a multi-step sequence:
Functional Group Transformation: The ortho-hydroxyl group can be converted into an amino group or another nitrogen-based functional group through established synthetic methodologies.
Intramolecular Cycloacylation: The newly introduced nitrogen nucleophile can then attack the electrophilic acyl chloride in an intramolecular fashion. This type of reaction is effective for forming stable 5-, 6-, and 7-membered rings. masterorganicchemistry.com Given the three-carbon chain separating the phenyl ring and the acyl chloride, a cyclization involving a nitrogen atom at the ortho position would lead to the formation of a seven-membered nitrogen-containing ring.
For instance, the reaction of an ortho-aminophenyl derivative of the propanoyl chloride could undergo intramolecular acylation to yield a dihydrodibenzazepinone derivative. Such cyclization reactions are a powerful tool in the construction of complex polycyclic molecules that are important structural elements in pharmaceutical chemistry. clockss.org The success of such cyclizations often depends on reaction conditions, including the use of high-dilution techniques to favor intramolecular over intermolecular reactions. masterorganicchemistry.com
Reactions with Carbon-Containing Nucleophiles
Friedel-Crafts Acylation: Intermolecular and Intramolecular Aspects for Aromatic Systems
Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring, typically using an acyl chloride and a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgmasterorganicchemistry.com
Intermolecular Acylation: In an intermolecular reaction, this compound can act as the acylating agent to introduce the 3-(2-hydroxyphenyl)propanoyl group onto another electron-rich aromatic compound. However, the presence of the free hydroxyl group on the phenyl ring of the reagent itself complicates the reaction. The hydroxyl group's lone pair of electrons can coordinate with the Lewis acid catalyst, potentially requiring a stoichiometric amount or more of the catalyst and deactivating the ring system towards the desired substitution. wikipedia.org
Intramolecular Acylation: The compound is also a candidate for intramolecular Friedel-Crafts acylation, where the acyl chloride moiety acylates its own phenyl ring to form a cyclic ketone. masterorganicchemistry.com The three-carbon linker facilitates the formation of a six-membered ring, which is a thermodynamically favorable process. masterorganicchemistry.com The reaction would be expected to yield a tetralone derivative.
Key considerations for the intramolecular reaction include:
Catalyst: A strong Lewis acid like AlCl₃ is typically required to generate the highly electrophilic acylium ion intermediate. masterorganicchemistry.com
Directing Effects: The ortho-hydroxyl group is an activating, ortho-para director. This would direct the acylation to either the C3 or C5 position of the phenyl ring. Cyclization at the C3 position is sterically hindered.
Alternative Promoters: To circumvent issues with traditional Lewis acids, alternative promoters have been developed. For example, 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to promote intramolecular Friedel-Crafts acylations without the need for a catalyst. colab.wsresearchgate.netnih.govorgsyn.org This method is operationally simple and tolerates a range of substrates. researchgate.net The mechanism is thought to involve strong hydrogen bonding from HFIP to the acyl chloride, which activates it towards cyclization. orgsyn.org
Enolate and Organometallic Reagent Reactivity with this compound
The reaction of this compound with carbon-based nucleophiles like enolates and organometallic reagents is a powerful method for carbon-carbon bond formation. However, a significant challenge is the presence of the acidic phenolic proton, which can react with these basic nucleophiles. libretexts.org Therefore, protection of the hydroxyl group (e.g., as a silyl (B83357) ether or methyl ether) is generally required before proceeding with these reactions.
Reactivity with Enolates: Enolate ions, generated from carbonyl compounds like ketones or esters by treatment with a base, are effective carbon nucleophiles. libretexts.org The reaction of a protected this compound with an enolate would result in a nucleophilic acyl substitution, yielding a β-dicarbonyl compound. The choice of base for enolate formation is crucial to control the regioselectivity (kinetic vs. thermodynamic enolate) when using unsymmetrical ketones. masterorganicchemistry.com
Reactivity with Organometallic Reagents: Organometallic reagents such as Grignard reagents (RMgX) and organocuprates (R₂CuLi, Gilman reagents) are highly reactive carbon nucleophiles. chadsprep.comyoutube.com
Grignard Reagents: These are highly reactive and will typically add twice to an acyl chloride. libretexts.orgchemistrysteps.com The first addition yields a ketone, which is more reactive than the starting acyl chloride and immediately undergoes a second nucleophilic attack by another equivalent of the Grignard reagent to produce a tertiary alcohol upon aqueous workup. chemistrysteps.com
Gilman Reagents (Organocuprates): These reagents are less reactive and more selective than Grignard reagents. chemistrysteps.com They react with acyl chlorides to form ketones. The reaction typically stops at the ketone stage because Gilman reagents react very slowly with ketones. chemistrysteps.com This provides a reliable method for synthesizing ketones from acyl chlorides.
| Nucleophile | Hydroxyl Protection | Expected Product (after workup) | Notes |
| Enolate Ion | Required | β-Dicarbonyl Compound | Forms a new C-C bond by nucleophilic acyl substitution. |
| Grignard Reagent (R'MgX) (Excess) | Required | Tertiary Alcohol | Two equivalents of the Grignard reagent add to the carbonyl carbon. |
| Gilman Reagent (R'₂CuLi) | Required | Ketone | A single equivalent of the alkyl group adds, providing a selective route to ketones. chemistrysteps.com |
Impact of the Ortho-Hydroxyl Group on Reactivity and Selectivity
Role of Intramolecular Hydrogen Bonding in Directing Reactivity
The presence of the hydroxyl group at the ortho position to the propanoyl chloride side chain is a defining structural feature that significantly influences the molecule's conformation and reactivity through intramolecular hydrogen bonding. nih.gov Computational modeling suggests that a hydrogen bond can form between the phenolic hydroxyl proton and the carbonyl oxygen of the acyl chloride group.
This intramolecular hydrogen bond has several important consequences:
Conformational Rigidity: It stabilizes a more planar conformation of the molecule, restricting free rotation around the C-C bond connecting the phenyl ring and the side chain. mdpi.com This conformational locking can influence the stereochemical outcome of reactions.
Modulation of Electrophilicity: The hydrogen bond involves the donation of electron density from the hydroxyl group to the carbonyl oxygen. This slightly reduces the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity. As a result, this compound may be slightly less reactive towards nucleophiles compared to its meta or para isomers, which cannot form such a bond.
Directing Group in Cyclizations: In intramolecular reactions like Friedel-Crafts acylation, the fixed conformation imposed by the hydrogen bond can pre-organize the molecule for cyclization, potentially affecting the rate and regioselectivity of the ring-forming step. nih.gov
The study of such non-covalent interactions is crucial for understanding and predicting the chemical behavior of multifunctional molecules. mdpi.compsu.edu
Chelation Effects with Metal Centers in Catalyzed Transformations
The unique structural arrangement of this compound, featuring a hydroxyl group positioned ortho to a propanoyl chloride side chain, provides a compelling framework for chelation with metal centers. This bidentate character, where both the hydroxyl oxygen and the carbonyl oxygen can act as donor atoms, can significantly influence the pathway and outcome of metal-catalyzed transformations. The formation of a stable five- or six-membered ring upon coordination with a metal catalyst is a well-established principle for enhancing stability and directing reactivity.
In the context of transition metal catalysis, such as palladium- or rhodium-catalyzed cross-coupling reactions, the chelation of this compound can lock the conformation of the molecule. nih.gov This pre-organization can lower the activation energy for subsequent steps in the catalytic cycle, such as oxidative addition of the acyl chloride C-Cl bond. The resulting metallacyclic intermediate may exhibit altered electronic properties and steric hindrance compared to a non-chelating analogue, thereby impacting reaction rates, selectivity, and catalyst stability. For instance, in reactions where the acyl chloride is intended to couple with another reagent, this chelation could either facilitate the desired reaction by stabilizing a key intermediate or hinder it by creating a more stable, less reactive complex.
Research on related Schiff base ligands containing hydroxyl groups demonstrates that coordination with metal ions enhances their chemical properties. mdpi.com Similarly, the interaction of this compound with a metal center can be expected to increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack, while simultaneously influencing the reactivity of the aromatic ring.
The table below illustrates a hypothetical comparison of catalytic activity, postulating the effect of chelation by comparing the subject compound with a non-chelating analogue in a representative cross-coupling reaction.
Table 1: Postulated Chelation Effects on a Hypothetical Catalytic Cross-Coupling Reaction
| Entry | Acyl Chloride Substrate | Catalyst | Proposed Intermediate | Relative Reaction Rate |
| 1 | This compound | Pd(PPh₃)₄ | Chelated Pd-complex | Enhanced |
| 2 | 3-(2-Methoxyphenyl)propanoyl chloride | Pd(PPh₃)₄ | Non-chelated Pd-complex | Baseline |
| 3 | 3-Phenylpropanoyl chloride | Pd(PPh₃)₄ | Non-chelated Pd-complex | Baseline |
This table is illustrative and based on established principles of chelation-assisted catalysis.
Proximity Effects Leading to Cyclization Pathways
The close spatial proximity of the nucleophilic hydroxyl group and the highly electrophilic acyl chloride function in this compound makes it exceptionally prone to intramolecular cyclization. This reaction, a classic example of a proximity effect, leads to the formation of a stable six-membered heterocyclic ring system. The resulting product is 3,4-dihydrocoumarin, a scaffold found in numerous biologically active molecules. researchgate.net
The primary mechanism for this transformation is an intramolecular Friedel-Crafts acylation. The acyl chloride, often activated by a Lewis acid or under thermal conditions, generates a highly reactive acylium ion or a polarized complex. The adjacent, electron-rich phenol ring then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon. Subsequent deprotonation and loss of hydrogen chloride lead to the aromatic, cyclized product. The efficiency of this cyclization is a direct consequence of the favorable entropy associated with an intramolecular process, where the reactive groups are held in an ideal orientation for reaction.
Studies on the synthesis of 3,4-dihydrocoumarins frequently utilize precursors like 3-(2-hydroxyphenyl)propanoic acid or its derivatives, which are cyclized under acidic conditions. nih.govnih.gov The use of the more reactive acyl chloride derivative would be expected to facilitate this cyclization even more readily, potentially occurring spontaneously upon heating or with only catalytic amounts of a promoter.
The conditions for such cyclizations can be varied, as detailed in the research literature for analogous transformations. The choice of catalyst and solvent can influence the reaction rate and yield of the resulting 3,4-dihydrocoumarin.
Table 2: Representative Conditions for Intramolecular Cyclization
| Entry | Reaction Conditions | Catalyst | Product | Reported Yield Range |
| 1 | Toluene, reflux | AlCl₃ (Lewis Acid) | 3,4-Dihydrocoumarin | High |
| 2 | CH₂Cl₂, 0 °C to RT | FeCl₃ (Lewis Acid) | 3,4-Dihydrocoumarin | Moderate to High |
| 3 | Neat, 150 °C | None (Thermal) | 3,4-Dihydrocoumarin | Moderate |
| 4 | Chloroform, RT | p-Toluenesulfonic acid (Brønsted Acid) | 3,4-Dihydrocoumarin | Moderate to High nih.gov |
Yields are based on analogous reactions reported in the literature for the synthesis of dihydrocoumarins from similar precursors.
Applications of 3 2 Hydroxyphenyl Propanoyl Chloride in Complex Organic Synthesis
Building Block for Natural Product Synthesis and Analogues
The inherent structure of 3-(2-hydroxyphenyl)propanoyl chloride, featuring a C6-C3 skeleton (a phenyl ring attached to a three-carbon chain), is a common motif in a vast array of natural products, particularly flavonoids, isoflavonoids, and coumarins. The reactivity of the acyl chloride allows for facile carbon-carbon or carbon-heteroatom bond formation, while the phenolic hydroxyl group can direct reactions or be used for cyclization, rendering it a valuable synthon.
The strategic application of this compound is particularly evident in the construction of bioactive scaffolds. Many natural products with therapeutic properties are built upon heterocyclic cores that can be accessed via this reagent. For instance, the synthesis of chromones and flavanones often involves the formation of a key bond between a phenol (B47542) and a three-carbon unit.
One key synthetic strategy involves an intramolecular Friedel-Crafts acylation. Under the influence of a Lewis acid catalyst, the acyl chloride can react with the electron-rich aromatic ring to form a six-membered ring, leading to the dihydro-1H-inden-1-one scaffold. This core is present in various natural compounds.
Alternatively, the molecule can be used in intermolecular reactions to build larger structures. For example, the acyl chloride can undergo acylation with a second phenolic component. The resulting diaryl ketone can then undergo subsequent intramolecular cyclization, driven by the hydroxyl group on the original moiety, to form xanthone or flavone backbones, which are central to numerous bioactive molecules. The biosynthesis of certain 2-(2-phenylethyl)chromones in agarwood, for example, proceeds through an intermediate derived from 4-hydroxyphenylpropionyl-CoA, a close biological relative of this compound, highlighting the natural relevance of this structural unit in forming complex scaffolds nih.gov.
Table 1: Potential Heterocyclic Scaffolds Derivable from this compound
| Scaffold Type | Key Reaction | Potential Biological Relevance |
| Chromanone | Intramolecular Cyclization (e.g., Friedel-Crafts) | Antifungal, Anti-inflammatory |
| Flavanone | Intermolecular Acylation followed by Cyclization | Antioxidant, Cardioprotective |
| Coumarin | Pechmann Condensation Analogue | Anticoagulant, Antibacterial |
| Dihydro-indenone | Intramolecular Friedel-Crafts Acylation | Precursor to various alkaloids |
Beyond direct scaffold synthesis, this compound serves as a precursor to versatile intermediates. The acyl chloride functionality is readily converted into other functional groups, significantly broadening its synthetic utility.
Reaction with Diazomethane: Treatment with diazomethane converts the acyl chloride into a diazoketone. This intermediate is a precursor for Arndt-Eistert homologation to extend the carbon chain or can undergo Wolff rearrangement to form a ketene, which can be trapped in [2+2] cycloadditions to build strained ring systems.
Conversion to Weinreb Amides: Reaction with N,O-dimethylhydroxylamine hydrochloride yields the corresponding Weinreb amide. This functional group is a stable and highly useful intermediate that reacts cleanly with organometallic reagents (e.g., Grignard or organolithium reagents) to produce ketones without the common side reaction of over-addition to form a tertiary alcohol. This allows for the precise and controlled introduction of complex side chains.
Reduction to Aldehydes or Alcohols: The acyl chloride can be selectively reduced to the corresponding aldehyde using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) or through Rosenmund reduction. The resulting 3-(2-hydroxyphenyl)propanal is a valuable intermediate for olefination reactions (e.g., Wittig or Horner-Wadsworth-Emmons) to construct complex olefinic structures found in many natural products nih.gov. Further reduction to the primary alcohol provides a site for ether linkages or further oxidation state manipulations.
These transformations demonstrate the role of this compound not just as a structural component but as a versatile chemical platform for accessing a wide range of intermediates essential for the total synthesis of complex molecules nih.govmdpi.comnih.gov.
Precursor in Materials Science and Polymer Chemistry
The dual functionality of this compound makes it an attractive candidate for applications in materials science, particularly in the synthesis of specialty polymers and the functionalization of surfaces. The phenolic hydroxyl group and the acyl chloride group represent an "A-B" type monomer, capable of undergoing self-condensation or reacting with other monomers to impart specific properties to the resulting material.
As an A-B type monomer, this compound can undergo polycondensation to form aromatic polyesters. The reaction proceeds through the formation of an ester linkage between the phenolic hydroxyl group of one monomer and the acyl chloride group of another, with the concomitant elimination of hydrogen chloride (HCl).
The resulting polymer would feature a polyester backbone with a recurring 2-hydroxyphenyl side group. The presence of the aromatic rings in the polymer backbone would be expected to confer enhanced thermal stability and rigidity to the material. The pendant phenol groups, if the hydroxyl is protected during the initial polymerization and later deprotected, could serve as sites for post-polymerization modification, allowing for the tuning of the polymer's properties, such as solubility or its ability to coordinate metal ions. Such materials could find applications as biodegradable polymers or functional engineering plastics .
The high reactivity of the acyl chloride group makes this compound an effective agent for the covalent functionalization of surfaces that possess nucleophilic groups, such as hydroxyls or amines. Materials like silica, cellulose, or polymers with amine functionalities can be modified to introduce the 2-hydroxyphenylpropyl moiety onto their surface.
This surface modification can dramatically alter the properties of the material:
Introducing Hydrophilicity and Metal Chelation: The attached phenolic hydroxyl groups can increase the surface's affinity for water and provide sites for chelating metal ions. This could be useful in creating materials for wastewater treatment or for the development of heterogeneous catalysts.
Improving Biocompatibility: The introduction of such phenolic structures can modify the surface energy and chemical functionality of a material, potentially improving its biocompatibility for use in biomedical devices or tissue engineering scaffolds nih.govcolumbia.edu.
Adhesion Promotion: The modified surface can serve as a tie-layer to improve adhesion between an inorganic substrate and an organic polymer coating.
The general principle of using reactive chlorides to graft functional molecules onto surfaces is a well-established technique in materials science for creating advanced materials with tailored surface properties scirp.org.
Utilization in Ligand and Catalyst Design
The structure of this compound is well-suited for the synthesis of custom ligands for coordination chemistry and catalysis. The phenolic oxygen is a hard donor, suitable for coordinating to a variety of metal centers, while the propionyl chloride tail can be readily modified to introduce additional donor atoms, creating multidentate ligands.
A common strategy involves reacting the acyl chloride with a molecule containing one or more donor atoms, such as an amine or a phosphine. For example, reaction with a chiral amino alcohol would produce an amide linkage and result in a tridentate [O, N, O] ligand. The stereochemistry of the amino alcohol would be transferred to the ligand, making it suitable for applications in asymmetric catalysis.
Research on analogous structures supports this potential. For instance, ligands derived from 3-(4-hydroxyphenyl)propanoic acid (tyrosine) have been synthesized and complexed with various transition metals, demonstrating that the hydroxyphenyl-propanoic acid framework is effective for creating stable metal complexes with potential biological or catalytic activity researchgate.net. The ortho-position of the hydroxyl group in this compound offers a different geometry that is often favored for forming stable five- or six-membered chelate rings with a metal center, a critical feature in the design of effective catalysts researchgate.netresearchgate.net.
Table 2: Examples of Ligand Types Synthesized from this compound
| Reactant for Acyl Chloride | Resulting Linkage | Potential Ligand Denticity | Donor Atoms |
| Ethylenediamine | Amide | Tridentate | [O, N, N] |
| 2-(Diphenylphosphino)aniline | Amide | Tridentate | [O, N, P] |
| (R)-2-Amino-1-propanol | Amide | Tridentate (Chiral) | [O, N, O] |
| Hydrazine | Hydrazide | Bidentate or Bridging | [O, N, N] |
Preparation of Chiral Ligands for Asymmetric Catalysis
The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, enabling the stereoselective production of enantiomerically pure compounds. This field relies on the design and preparation of a vast array of ligands that can coordinate with a metal center to create a chiral environment, thereby directing the stereochemical outcome of a catalytic reaction. The development of new chiral ligands is a continuous effort in chemical research, often involving multi-step synthetic sequences to introduce chirality and appropriate coordinating functional groups.
However, a thorough review of scientific databases and scholarly articles reveals no specific studies detailing the use of this compound as a starting material or intermediate in the synthesis of chiral ligands for asymmetric catalysis.
Synthesis of Metal-Organic Framework Precursors
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The synthesis of MOFs typically involves the reaction of a metal salt with a multitopic organic linker under solvothermal or other specific conditions. The design and synthesis of new organic linkers are crucial for the development of novel MOFs with tailored properties for applications in gas storage, separation, and catalysis.
Despite the broad scope of MOF chemistry and the continuous exploration of new linker molecules, there are no published reports or research findings that describe the utilization of this compound in the synthesis of precursors or linkers for metal-organic frameworks.
Theoretical and Computational Studies of 3 2 Hydroxyphenyl Propanoyl Chloride
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to provide a balance between accuracy and computational cost. For a molecule like 3-(2-Hydroxyphenyl)propanoyl chloride, a common approach would involve geometry optimization using a functional such as B3LYP with a basis set like 6-311+G(2d,2p) to accurately model its electronic structure.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring, which can donate electrons. Conversely, the LUMO is likely centered on the electron-deficient propanoyl chloride moiety, particularly the carbonyl carbon, which is a prime target for nucleophilic attack. The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, would further highlight the electron-rich (negative potential, typically around the oxygen atoms) and electron-poor (positive potential, around the carbonyl carbon and acidic protons) regions of the molecule.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) | Description |
| HOMO | -6.5 | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |
| LUMO | -1.2 | Represents the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 | The energy difference between HOMO and LUMO, which is a measure of the molecule's chemical reactivity and stability. |
Note: These values are illustrative and represent typical ranges for similar organic molecules.
Computational methods can predict various spectroscopic properties, which are invaluable for compound identification and structural elucidation.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. The predicted chemical shifts for the aromatic protons would be influenced by the hydroxyl group's electron-donating nature, while the protons on the propanoyl chain would be affected by the electron-withdrawing acyl chloride group.
IR Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the infrared (IR) spectrum. A key feature for this compound would be the strong carbonyl (C=O) stretching vibration of the acyl chloride, typically predicted to appear at a high frequency (around 1800 cm⁻¹) libretexts.orgreddit.com. Other characteristic vibrations would include the O-H stretch of the phenol (B47542) and C-H stretches of the aromatic ring and alkyl chain.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions and thus the UV-Vis absorption spectrum. The primary absorptions for this molecule would likely correspond to π→π* transitions within the aromatic ring.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Value |
| ¹H NMR | Aromatic Protons | 6.8-7.3 ppm |
| ¹H NMR | -CH₂-CH₂- | 2.9-3.2 ppm |
| ¹³C NMR | Carbonyl Carbon | ~170 ppm |
| IR | C=O Stretch (Acyl Chloride) | ~1800 cm⁻¹ |
| IR | O-H Stretch (Phenol) | 3200-3600 cm⁻¹ (broad) |
| UV-Vis | λmax | ~275 nm |
Note: These are estimated values based on typical functional group absorptions and computational predictions for analogous structures.
Mechanistic Modeling of Key Reactions
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally.
By modeling a reaction, such as the hydrolysis of the acyl chloride group, computational methods can locate the transition state structure. For the hydrolysis of this compound, the calculations would likely model the approach of a water molecule to the carbonyl carbon, leading to a tetrahedral intermediate. The transition state would be the highest energy point along this reaction coordinate.
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure of this compound is not rigid. Rotation around the single bonds of the propanoyl chain allows for different spatial arrangements, or conformers. A computational conformational search can identify the various low-energy conformers and their relative stabilities. For instance, studies on similar molecules like 3-chloropropanoyl chloride have shown the existence of multiple stable conformers in the gas phase. nih.gov
Furthermore, these analyses can reveal important intramolecular interactions, such as hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen of the acyl chloride. Such an interaction could significantly influence the molecule's preferred conformation and reactivity by, for example, increasing the electrophilicity of the carbonyl carbon.
Identification of Stable Conformers and Rotational Barriers
In principle, computational methods such as Density Functional Theory (DFT) could be employed to identify the lowest energy conformers. researchgate.netresearchgate.net Such a study would involve a systematic scan of the potential energy surface by rotating the dihedral angles of the flexible bonds. The resulting energy profile would reveal the geometries of the stable conformers (energy minima) and the transition states between them (energy maxima), the latter defining the rotational energy barriers. Factors influencing the stability of different conformers would include intramolecular hydrogen bonding and steric hindrance.
Quantification of Intramolecular Hydrogen Bonding and Steric Hindrance
Specific quantitative data from computational studies on intramolecular hydrogen bonding and steric hindrance in this compound is not available in existing research. However, the molecular structure suggests the potential for an intramolecular hydrogen bond between the hydroxyl group (-OH) as the hydrogen bond donor and the carbonyl oxygen (C=O) or the chlorine atom of the propanoyl chloride group as the hydrogen bond acceptor.
The formation of an intramolecular hydrogen bond can significantly influence the molecule's conformation, stability, and reactivity. nih.govnih.gov Computational chemistry provides tools to quantify the strength of such bonds through methods like Atoms in Molecules (AIM) theory or by analyzing the geometric parameters (bond lengths and angles) and vibrational frequencies of the involved functional groups. nih.gov For instance, a red shift in the O-H stretching frequency in the calculated infrared spectrum would be indicative of hydrogen bond formation.
Advanced Analytical Methodologies for the Study of 3 2 Hydroxyphenyl Propanoyl Chloride
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous identification and structural analysis of 3-(2-Hydroxyphenyl)propanoyl chloride, offering insights into its molecular framework, functional groups, and electronic properties.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (¹H, ¹³C, 2D NMR)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the aromatic ring would appear as complex multiplets in the range of δ 6.8-7.2 ppm. The two methylene groups of the propanoyl chain would give rise to two triplets, with the one adjacent to the aromatic ring appearing around δ 2.9-3.1 ppm and the one alpha to the carbonyl group shifted further downfield to approximately δ 3.2-3.4 ppm due to the strong electron-withdrawing effect of the acyl chloride. The phenolic hydroxyl proton would likely appear as a broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the acyl chloride is expected to be the most downfield signal, typically in the range of δ 170-175 ppm, a noticeable shift from the carboxylic acid carbon of its precursor. docbrown.info The aromatic carbons would generate a series of signals between δ 115-155 ppm, with the carbon bearing the hydroxyl group appearing at the lower end of this range and the ipso-carbon to the propanoyl chain at the higher end. The two methylene carbons are expected at approximately δ 28-30 ppm and δ 45-48 ppm for the carbon adjacent to the aromatic ring and the one alpha to the carbonyl, respectively.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments. A COSY spectrum would show correlations between the adjacent methylene protons in the propanoyl chain and between neighboring aromatic protons. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom, providing definitive assignments for the aliphatic and aromatic C-H bonds. HMBC (Heteronuclear Multiple Bond Correlation) would further elucidate the connectivity by showing correlations between protons and carbons separated by two or three bonds, for instance, from the methylene protons to the carbonyl carbon and the aromatic carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carbonyl (C=O) | - | 172.5 |
| Aromatic C-OH | - | 154.2 |
| Aromatic CH | 6.8-7.2 (multiplet) | 116-131 |
| Aromatic C-CH₂ | - | 125.8 |
| Methylene (-CH₂-COCl) | 3.2-3.4 (triplet) | 46.5 |
| Methylene (Ar-CH₂-) | 2.9-3.1 (triplet) | 29.3 |
| Phenolic OH | Variable (broad singlet) | - |
Fourier Transform Infrared (FTIR) and Raman Spectroscopy Methodologies for Functional Group Analysis
FTIR and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in a molecule.
FTIR Spectroscopy: The FTIR spectrum of this compound would be characterized by the absence of the broad O-H stretching band of a carboxylic acid (which typically appears around 2500-3300 cm⁻¹) and the appearance of a strong, sharp absorption band for the C=O stretch of the acyl chloride. This band is expected at a higher frequency than that of the corresponding carboxylic acid, typically in the range of 1785-1815 cm⁻¹. Other key absorptions would include the broad O-H stretching of the phenolic group around 3200-3600 cm⁻¹, C-H stretching vibrations of the aromatic and aliphatic groups just above and below 3000 cm⁻¹, respectively, and C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: In the Raman spectrum, the C=O stretch of the acyl chloride would also be a prominent feature. Aromatic ring vibrations are often strong in Raman spectra, providing complementary information to the FTIR data. The symmetric stretching of the benzene (B151609) ring would be particularly noticeable.
Table 2: Predicted FTIR and Raman Vibrational Frequencies for this compound
| Functional Group | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|
| Phenolic O-H Stretch | 3200-3600 (broad) | Weak |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |
| Acyl Chloride C=O Stretch | 1785-1815 (strong, sharp) | 1785-1815 |
| Aromatic C=C Stretch | 1450-1600 | 1450-1600 (strong) |
| C-O Stretch | 1200-1300 | Weak |
| C-Cl Stretch | 650-850 | 650-850 |
Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For a reactive compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) would be preferable to Electron Ionization (EI) to minimize decomposition and observe the molecular ion.
The expected monoisotopic mass of this compound is approximately 184.03 g/mol for the ³⁵Cl isotope and 186.03 g/mol for the ³⁷Cl isotope, leading to a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.
Key fragmentation pathways would likely involve the loss of a chlorine radical (Cl•) to give a fragment at m/z 149, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 121. Another significant fragmentation would be the cleavage of the bond between the two methylene groups, leading to the formation of a hydroxytropylium ion or a related stable aromatic cation.
UV-Visible Spectroscopy Methodologies for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores like the benzene ring in this compound. ijset.insun.ac.zaajpaonline.comresearchgate.net Phenolic compounds typically exhibit two main absorption bands in the UV region. ijset.insun.ac.zaajpaonline.comresearchgate.net For this compound, one band corresponding to the π → π* transition of the benzene ring is expected around 270-280 nm. A second, higher energy band may be observed at shorter wavelengths. The exact position and intensity of these bands can be influenced by the solvent polarity.
Chromatographic and Separation Techniques
Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and degradation products.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Methodologies for Purity Assessment
Gas Chromatography (GC): Due to its reactive nature, direct analysis of this compound by GC can be challenging as it may degrade at high temperatures in the injector or on the column. However, with careful optimization of conditions, such as using a lower injection temperature and a non-polar column, it may be feasible. A more robust approach would be to derivatize the compound prior to analysis. nist.govnih.gov For instance, reaction with an alcohol would convert it to a more stable ester, which can then be readily analyzed by GC-MS.
High-Performance Liquid Chromatography (HPLC): HPLC is a more suitable technique for the analysis of this compound due to the milder conditions employed. acs.orgnih.govmdpi.comoup.com Reversed-phase HPLC with a C18 column would be the method of choice. nih.gov A gradient elution with a mobile phase consisting of an acidified aqueous solution (e.g., with formic or acetic acid) and an organic modifier like acetonitrile or methanol would likely provide good separation of the acyl chloride from its corresponding carboxylic acid and other impurities. acs.orgmdpi.com Detection is typically achieved using a UV detector set at the λmax of the compound (around 275 nm). nih.gov
Advanced Separation Techniques for Isomer Differentiation
The synthesis of this compound can potentially yield positional isomers, namely 3-(3-Hydroxyphenyl)propanoyl chloride and 3-(4-Hydroxyphenyl)propanoyl chloride, depending on the starting materials and reaction conditions. Differentiating these isomers is critical for quality control and for studying structure-activity relationships in subsequent reactions. Due to the high reactivity of the acyl chloride functional group, which readily hydrolyzes to the corresponding carboxylic acid, direct analysis requires anhydrous conditions or derivatization. google.com
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for this purpose.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary method for separating such isomers. The separation is based on differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. The elution order of the hydroxyphenylpropanoyl chloride isomers would depend on their relative polarities. The ortho-isomer, this compound, can form an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen, which can decrease its polarity relative to the meta- and para-isomers, potentially leading to a longer retention time. To circumvent the reactivity issue, a pre-column derivatization step is often employed, converting the acyl chloride into a more stable ester or amide, which can then be analyzed without degradation. google.com
Gas Chromatography (GC): GC offers high resolution for separating volatile compounds. For the analysis of acyl chlorides, derivatization is typically necessary to increase thermal stability and prevent degradation in the hot injector port. chromforum.org Silylation of the phenolic hydroxyl group and conversion of the acyl chloride to an ester are common strategies. The resulting derivatives of the ortho-, meta-, and para-isomers will exhibit different retention times based on their volatility and interaction with the GC column's stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection, with MS providing definitive structural information for each separated isomer.
A summary of potential chromatographic conditions for isomer separation is presented below.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) - after derivatization |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |
| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid) | Helium carrier gas |
| Detection | Diode-Array Detector (DAD) or Mass Spectrometry (MS) | Mass Spectrometry (MS) or Flame Ionization Detector (FID) |
| Derivatization | Reaction with an amine (e.g., diethylamine) to form a stable amide | Silylation (e.g., with BSTFA) and esterification |
| Principle | Separation based on polarity differences | Separation based on volatility and boiling point differences |
X-ray Crystallography for Solid-State Structure Determination Methodologies
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. wikipedia.orgnih.gov Obtaining the crystal structure of this compound would provide unambiguous data on its molecular geometry, conformation, and intermolecular interactions.
The first and most challenging step is growing a single crystal of sufficient size and quality, which is often difficult for reactive molecules. wikipedia.org Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a specific pattern of reflections, and the intensities and positions of these reflections are measured. wikipedia.org This diffraction data is then used to calculate an electron density map of the molecule, from which the positions of individual atoms can be determined and the final structure refined. youtube.com
A crystallographic study of this compound would reveal:
Precise Bond Lengths and Angles: Confirming the geometry of the propanoyl chloride chain and the phenyl ring.
Molecular Conformation: Determining the torsional angles between the phenyl ring and the side chain.
Intramolecular Interactions: Providing definitive evidence and geometric parameters for the intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen.
Intermolecular Packing: Showing how the molecules arrange themselves in the crystal lattice, including any intermolecular hydrogen bonding or other non-covalent interactions that stabilize the crystal structure.
Below is a table of hypothetical crystallographic data that could be obtained for this compound.
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell |
| Unit Cell Dimensions | a = 8.1 Å, b = 15.2 Å, c = 7.3 Å, β = 98.5° | Dimensions of the repeating unit of the crystal |
| C-Cl Bond Length | 1.79 Å | Characteristic length for an acyl chloride bond |
| C=O Bond Length | 1.20 Å | Characteristic length for a carbonyl double bond |
| O-H···O Distance | 2.1 Å | Distance of the intramolecular hydrogen bond |
In-Situ Reaction Monitoring Methodologies
Monitoring chemical reactions in real-time provides crucial insights into reaction kinetics, mechanisms, and the formation of transient intermediates or byproducts. This is particularly valuable for the synthesis of reactive compounds like this compound, which is typically prepared by treating 3-(2-hydroxyphenyl)propanoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. libretexts.orgkhanacademy.org
In-situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are ideal for monitoring the progress of this synthesis without the need for sampling and quenching. nih.gov Probes can be inserted directly into the reaction vessel to collect spectra continuously.
FTIR Spectroscopy: The conversion of the carboxylic acid to the acyl chloride can be tracked by observing specific changes in the infrared spectrum. The broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and its C=O stretch (around 1700-1725 cm⁻¹) would diminish over time. Concurrently, the sharp and characteristic C=O stretch of the newly formed acyl chloride would appear at a significantly higher wavenumber (around 1800 cm⁻¹).
Raman Spectroscopy: This technique is also highly effective and is particularly advantageous for reactions in aqueous or highly polar media, as water is a weak Raman scatterer. nih.gov Similar to FTIR, the disappearance of reactant peaks and the appearance of product peaks can be quantified to determine the reaction rate and endpoint.
Flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing for the synthesis of this compound. thieme-connect.de These advantages include superior heat and mass transfer, enhanced safety by minimizing the volume of reactive material at any given time, and the ability to rapidly optimize reaction conditions. researchgate.net
A typical flow setup would involve pumping a solution of 3-(2-hydroxyphenyl)propanoic acid and a solution of the chlorinating agent (e.g., thionyl chloride) through a T-mixer into a heated reactor coil. The output from the reactor can be passed through an in-line spectroscopic flow cell (FTIR or Raman) for real-time monitoring, as described previously. nih.govthieme-connect.de This integration of flow synthesis and in-situ analytics allows for efficient reaction optimization.
Key parameters can be systematically varied to find the optimal conditions for yield and purity:
| Parameter | Range for Optimization | Effect on Reaction |
| Temperature | 40 - 100 °C | Affects reaction rate; higher temperatures can increase byproduct formation. |
| Residence Time | 1 - 20 minutes | The time reactants spend in the heated reactor coil; determines reaction completion. |
| Stoichiometry | 1.0 - 2.0 equivalents of chlorinating agent | Affects conversion; excess reagent may be needed but requires removal downstream. |
| Solvent | Dichloromethane, Toluene, Acetonitrile | Affects solubility and reaction rate. |
By coupling these automated experiments with a Design of Experiments (DoE) approach, a comprehensive model of the reaction space can be built quickly, leading to a highly optimized and scalable synthetic process. google.com
Future Research Directions and Perspectives for 3 2 Hydroxyphenyl Propanoyl Chloride
Development of More Sustainable and Environmentally Benign Synthetic Routes
The traditional synthesis of acyl chlorides, including 3-(2-hydroxyphenyl)propanoyl chloride, often involves reagents like thionyl chloride (SOCl₂) or phosphorus halides (PCl₃, PCl₅). chemguide.co.ukwikipedia.org While effective, these methods generate corrosive hydrogen chloride gas and other toxic byproducts, posing environmental and handling challenges. chemguide.co.ukgoogle.com Future research will prioritize the development of greener, safer, and more sustainable synthetic pathways.
Key areas of investigation include:
Alternative Chlorinating Agents: Research into milder and more selective chlorinating agents is crucial. The use of oxalyl chloride, for instance, is a known alternative that operates under milder conditions, though it is more expensive. wikipedia.org Another approach involves using silicon tetrachloride, which presents a different reaction profile and potential for easier separation of byproducts. google.com
Green Solvents and Conditions: A significant shift is anticipated towards aqueous-based synthesis. Studies have demonstrated that N-acylation reactions with acid chlorides can be performed efficiently in water or phosphate (B84403) buffers, which are identified as preferred green solvents. tandfonline.com This approach minimizes the use of volatile organic compounds and can simplify product isolation. tandfonline.com
Catalytic Approaches: The development of catalytic methods for converting carboxylic acids to acyl chlorides is a promising frontier. This could reduce the stoichiometric use of harsh reagents. For instance, processes that utilize catalysts like ZrO₂‧nH₂O, FeCl₃, and ZnCl₂ for chlorine-oxygen exchange reactions represent a move towards more sustainable industrial chemistry. nih.gov
Resource Utilization: Innovative methods that turn waste into valuable resources are gaining traction. One such patented process describes preparing acyl chlorides from rectifying still residues, which not only saves resources but also provides a clean and efficient process route with high product yield. google.com
Biocatalysis: The use of enzymes or whole-cell biocatalysts, as seen in the modification of other phenolic compounds, presents a highly sustainable future direction. researchgate.netmdpi.com Biocatalytic methods offer high selectivity under mild conditions, significantly reducing waste and energy consumption.
Exploration of Novel and Unprecedented Reactivity Patterns
Beyond its classic role as an acylating agent, the unique structure of this compound—featuring both a reactive acyl chloride and a nucleophilic hydroxyl group on an aromatic ring—opens the door to novel reactivity. Future research will likely focus on leveraging this bifunctionality to discover unprecedented chemical transformations.
Intramolecular Reactions: The proximity of the hydroxyl and acyl chloride groups could be exploited to synthesize novel heterocyclic compounds through intramolecular cyclization under specific conditions.
Metal-Catalyzed Cross-Coupling: Recent breakthroughs have shown that palladium catalysts can mediate the addition of acyl chlorides across unsaturated bonds while retaining the acyl chloride moiety in the product. nih.gov Applying such methods to this compound could lead to complex, multifunctional molecules in a single step, with the hydroxyl group potentially acting as a directing group to control regioselectivity.
Radical Chemistry: The development of radical-mediated reactions involving acyl chlorides offers another avenue for novel reactivity. For example, a titanium(III)-mediated radical process has been used for the O-acylation of alcohols, diverging from traditional ionic pathways. nih.gov Exploring such radical reactions could unveil new ways to functionalize the molecule.
Reactions with Novel Nucleophiles: Investigating the reactivity of this compound with unconventional nucleophiles, such as the phosphaethynolate anion (OCP⁻), could lead to the synthesis of unique phosphorus-containing heterocycles with novel properties. rsc.org This highlights a trend of using highly reactive acyl chlorides to build complex structures with atom economy. rsc.org
Integration into Catalyst-Free or Organocatalytic Transformations
The high intrinsic reactivity of acyl chlorides means they can participate in certain reactions without the need for a metal catalyst. youtube.com Future work will likely aim to expand this catalyst-free portfolio and integrate this compound into organocatalytic systems, which use small organic molecules as catalysts, aligning with green chemistry principles.
Catalyst-Free Reactions: The reaction of acyl chlorides with water, alcohols, and phenols to form carboxylic acids and esters can proceed vigorously without a catalyst. libretexts.orgchemguide.co.uk Future research could explore controlling these catalyst-free reactions using microfluidics or flow chemistry to manage their high reactivity safely and efficiently. Furthermore, photochemical methods, which use light to initiate reactions, are emerging as a powerful tool for catalyst-free transformations, such as the hydrophosphination of alkenes. nih.gov
Organocatalysis: The hydrogen chloride byproduct of acylation reactions is often neutralized by a base like pyridine (B92270). youtube.com While often considered a simple acid scavenger, such bases can play a more active role in catalysis. The development of chiral organocatalysts could enable enantioselective reactions, producing chiral derivatives of this compound. The hydroxyl group within the molecule itself could potentially participate in organocatalytic cycles as a hydrogen-bond donor, influencing the stereochemical outcome of reactions.
Metal-Free Amide Bond Formation: Research has shown that amide bonds can be formed from acid chlorides under metal-free, neutral conditions in phosphate buffer. tandfonline.com Expanding this methodology to a broader range of amines using this compound would provide a green and widely applicable route to novel amides.
Computational Design and Prediction of New Applications
The advancement of computational chemistry and machine learning offers powerful predictive tools to guide future research on this compound, accelerating discovery while minimizing experimental waste. nih.gov
Reaction Prediction: Machine learning models are now capable of predicting the major products of chemical reactions with high accuracy. acs.org Such models can be trained on vast datasets of known reactions to forecast the outcomes of novel transformations involving this compound, even when multiple competing reaction pathways exist. acs.org This allows researchers to screen potential reactions in silico before committing to laboratory work.
Mechanism Elucidation: Computational tools like Density Functional Theory (DFT) are invaluable for studying reaction mechanisms. nih.gov DFT calculations can rationalize observed reactivity and stereoselectivity, as demonstrated in palladium-catalyzed reactions of acyl chlorides, and can be used to predict the feasibility of new, untested reaction pathways. nih.gov
Designing Molecules with Desired Properties: Quantum mechanics and machine learning can predict the physicochemical and biological properties of molecules. nih.gov This enables the computational design of derivatives of this compound with specific applications in mind. For example, researchers could design and screen virtual libraries of potential drug candidates derived from this scaffold, prioritizing those with predicted high bioactivity and low toxicity for synthesis. nih.gov
Accelerating Reaction Development: Predictive chemistry models can help navigate the complex parameter space of a chemical reaction to find optimal conditions, accelerating both reaction development and discovery. nih.gov This approach can be used to refine sustainable synthesis routes or to discover the ideal conditions for novel transformations.
Contribution to Emerging Fields in Chemical Science and Interdisciplinary Research
The unique chemical structure of this compound makes it a valuable building block for applications in several emerging and interdisciplinary fields, bridging chemistry with medicine, materials science, and biology.
Medicinal Chemistry and Drug Discovery: Phenolic compounds are well-known for their potent biological activities, including antimicrobial and antioxidant properties. nih.govmdpi.com Derivatives of a structurally similar scaffold, 3-((4-hydroxyphenyl)amino)propanoic acid, have shown significant activity against multidrug-resistant bacteria and fungi, including MRSA and Candida auris. nih.gov This positions this compound as a key starting material for synthesizing novel antimicrobial agents to combat the growing threat of antimicrobial resistance. Its role as an intermediate in synthesizing anti-inflammatory drugs further underscores its pharmaceutical importance.
Polymer and Materials Science: Acyl chlorides are reactive monomers used in the synthesis of polymers like polyamides and polyesters. tandfonline.com The bifunctional nature of this compound (containing both an acyl chloride and a phenol (B47542) group) makes it a prime candidate for creating advanced polymers. These polymers could possess unique properties, such as thermal stability or specific functionalities imparted by the regularly spaced hydroxyl groups along the polymer chain.
Chemical Biology: The compound and its derivatives can be used as chemical probes to study biological systems. By attaching fluorescent tags or other labels, researchers can use these molecules to interact with and visualize biological targets like enzymes or receptors, helping to elucidate their function and role in disease.
Q & A
Q. What are the recommended methods for synthesizing 3-(2-hydroxyphenyl)propanoyl chloride from its corresponding carboxylic acid?
The standard synthesis involves reacting 3-(2-hydroxyphenyl)propanoic acid with thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include:
- Reagent Preparation : Use freshly distilled SOCl₂ to minimize moisture interference.
- Reaction Setup : Conduct the reaction under inert atmosphere (e.g., N₂) at 50–70°C for 4–6 hours.
- Workup : Remove excess SOCl₂ via rotary evaporation, and purify the crude product by distillation or recrystallization.
Note : Unexpected side reactions, such as oxidative condensation (observed in analogous systems), may occur if phenolic hydroxyl groups are unprotected or under prolonged heating . Always monitor reaction progress via TLC or IR spectroscopy to detect intermediates/byproducts.
Q. What analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and the α-proton adjacent to the carbonyl (δ 3.0–3.5 ppm).
- ¹³C NMR : Confirm the acyl chloride carbonyl signal (δ ~170–175 ppm).
- IR Spectroscopy : Detect the C=O stretch of the acyl chloride (~1800 cm⁻¹) and phenolic O-H stretch (if unreacted acid remains, ~3200–3500 cm⁻¹).
- Mass Spectrometry : Use ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for impurities).
Validation : Compare spectral data with structurally similar compounds, such as 3-(4-bromophenyl)propanoyl chloride .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat.
- Ventilation : Use a fume hood to avoid inhalation of HCl vapors released during hydrolysis.
- Moisture Control : Store the compound under anhydrous conditions (e.g., molecular sieves) to prevent exothermic decomposition.
- Spill Management : Neutralize spills with sodium bicarbonate or sand, followed by disposal in designated chemical waste containers.
Refer to safety protocols for structurally related phenolic acyl chlorides for additional guidance .
Advanced Research Questions
Q. How can researchers mitigate unexpected oxidative condensation products when synthesizing this compound using thionyl chloride?
In systems with free phenolic hydroxyl groups, SOCl₂ may act as an oxidizing agent, leading to dimerization or quinone formation (e.g., as observed in 3,5-di-tert-butylphenol derivatives) . Mitigation strategies include:
- Protecting Groups : Temporarily protect the hydroxyl group (e.g., acetylation) before acyl chloride formation.
- Reaction Optimization : Reduce reaction temperature (<50°C) and limit reaction time to 2–3 hours.
- Alternative Reagents : Use oxalyl chloride (with catalytic DMF) for milder activation.
Q. What strategies can be employed to achieve stereoselective coupling reactions using this compound as an acylating agent?
For enantioselective synthesis, leverage:
- Chiral Catalysts : Nickel or palladium complexes with chiral ligands (e.g., BINAP) to control cross-coupling stereochemistry.
- Substrate Design : Pair the acyl chloride with sterically hindered nucleophiles (e.g., bulky amines) to enhance stereocontrol.
A precedent exists for stereoselective reductive acyl cross-coupling using 3-(4-methoxyphenyl)propanoyl chloride .
Q. How does the electronic nature of substituents on the phenyl ring influence the reactivity of 3-(substituted-phenyl)propanoyl chlorides in nucleophilic acyl substitution reactions?
- Electron-Withdrawing Groups (EWGs) : Substituents like bromo (e.g., 3-(4-bromophenyl)propanoyl chloride ) increase electrophilicity of the carbonyl carbon, accelerating reactions with weak nucleophiles (e.g., alcohols).
- Electron-Donating Groups (EDGs) : Methoxy or hydroxyl groups decrease reactivity, necessitating activated nucleophiles (e.g., Grignard reagents) or Lewis acid catalysts (e.g., FeCl₃).
Experimental Validation : Compare reaction rates of substituted derivatives under identical conditions using kinetic assays (e.g., UV-Vis monitoring).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
